5-Bromo-3,6-dimethyl-3,4-dihydropyrimidin-4-one
Overview
Description
5-Bromo-3,6-dimethyl-3,4-dihydropyrimidin-4-one is a chemical compound with the molecular formula C6H7BrN2O . It is a powder at room temperature .
Synthesis Analysis
The synthesis of dihydropyrimidinones, which includes 5-Bromo-3,6-dimethyl-3,4-dihydropyrimidin-4-one, can be achieved through a one-pot green synthesis using Montmorillonite-KSF . This method involves a multicomponent reaction catalyzed by “HPA-Montmorillonite-KSF” as a reusable and heterogeneous catalyst .Molecular Structure Analysis
The molecular structure of 5-Bromo-3,6-dimethyl-3,4-dihydropyrimidin-4-one can be represented by the InChI code: 1S/C6H7BrN2O/c1-4-5(7)6(10)9(2)3-8-4/h3H,1-2H3 .Physical And Chemical Properties Analysis
5-Bromo-3,6-dimethyl-3,4-dihydropyrimidin-4-one has a molecular weight of 203.04 . It is a powder at room temperature .Scientific Research Applications
Synthesis of Dihydropyridine Derivatives
This compound has been used in the synthesis of dihydropyridine derivatives . Dihydropyridines are a class of compounds with a wide range of applications, including as calcium channel blockers in medical treatments .
Antimicrobial Applications
The synthesized dihydropyridine derivative has shown promising antimicrobial properties. It has been found to be effective against a spectrum of bacterial and fungal pathogens, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas, Candida albicans, and Aspergillus niger .
Antioxidant Applications
The compound also exhibits antioxidant properties. Its antioxidant potential was quantified using the DPPH free radical scavenging assay, and it was found to have an IC50 value of 113.964±0.076 µg/ml .
Anti-Corrosion Applications
The compound has been found to have anti-corrosive potential. It was assessed on mild steel subjected to an aggressive acidic environment, and the results showed a substantial decrement in corrosion rates with ascending concentrations of the organic compound .
Industrial Applications
Given its pronounced antimicrobial and antioxidant capabilities, the compound has potential industrial applications. It could be used in various industries, including food preservation, pharmaceuticals, and cosmetics .
Research and Development
The compelling results obtained from the studies of this compound pave the way for expansive research and development initiatives. It could be used in the synthesis of other multifaceted compounds .
Safety and Hazards
The safety information for 5-Bromo-3,6-dimethyl-3,4-dihydropyrimidin-4-one includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
5-bromo-3,6-dimethylpyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-4-5(7)6(10)9(2)3-8-4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBFJFPDTLKHRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C=N1)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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